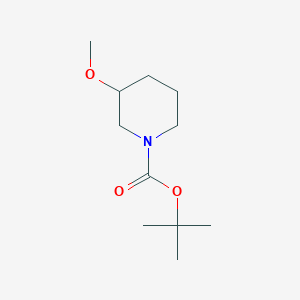

Tert-butyl 3-methoxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMAKHCSDTXLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434907 | |

| Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146337-23-7 | |

| Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-methoxypiperidine-1-carboxylate

This guide provides a comprehensive overview of the physical properties, synthesis, and handling of tert-butyl 3-methoxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction

This compound (CAS No. 146337-23-7) is a heterocyclic compound featuring a piperidine ring substituted with a methoxy group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of the methoxy group introduces a key functional handle and can influence the molecule's conformation and metabolic stability. The Boc protecting group is instrumental in synthetic strategies, allowing for the controlled manipulation of the piperidine nitrogen's reactivity. This guide will delve into the essential physical and chemical characteristics of this versatile intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| CAS Number | 146337-23-7 | |

| Appearance | Not specified (likely a colorless to pale yellow oil or low-melting solid) | Inferred from related compounds |

| Boiling Point | 78 °C at 0.4 Torr; 274.1 ± 33.0 °C at 760 Torr (predicted) | , [1] |

| Density | 1.0 ± 0.1 g/cm³ | |

| Refractive Index | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from structure |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC | [1] |

| InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3 | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm. The methoxy group protons would appear as a singlet around δ 3.3 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of δ 1.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The methoxy carbon would be expected around 56 ppm. The carbons of the piperidine ring would appear in the range of 20-70 ppm.

-

Mass Spectrometry (MS): The ESI-MS would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. This protocol is designed to be robust and scalable.

Step 1: Synthesis of 3-Methoxypiperidine

The initial step involves the synthesis of the piperidine core. A common method is the reduction of 3-methoxypyridine, followed by purification.

Sources

An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl 3-methoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 3-methoxypiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of complex pharmaceutical agents. Its stereodefined 3-methoxy-piperidine core is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on delivering practical, field-proven insights into the key chemical transformations. We will explore the asymmetric synthesis of the pivotal precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, through both chemical and enzymatic resolution strategies. Subsequently, a detailed protocol for the crucial O-methylation step via the Williamson ether synthesis will be presented. This guide is intended to be a self-validating resource, grounding all methodologies in established chemical principles and providing detailed experimental procedures to ensure reproducibility and success in the laboratory.

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. The introduction of a stereocenter at the 3-position significantly expands the chemical space and allows for precise modulation of a molecule's interaction with its biological target. The (S)-enantiomer of 3-substituted piperidines is often the biologically active isomer, making enantioselective synthesis a critical aspect of their preparation. (S)-tert-butyl 3-methoxypiperidine-1-carboxylate, with its protected amine and methoxy-substituted chiral center, serves as a versatile intermediate for the elaboration into more complex drug candidates.

Synthetic Strategy Overview

The synthesis of (S)-tert-butyl 3-methoxypiperidine-1-carboxylate is conceptually divided into two main stages:

-

Stage 1: Asymmetric Synthesis of the Chiral Precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This is the key stereochemistry-defining stage. We will discuss two primary approaches:

-

Chemical Resolution: Involving the separation of a racemic mixture of 3-hydroxypiperidine followed by N-protection.

-

Enzymatic Desymmetrization: Utilizing stereoselective enzymes to reduce a prochiral ketone.

-

-

Stage 2: O-Methylation of the Hydroxyl Group. This final step involves the conversion of the secondary alcohol to a methyl ether, typically via a Williamson ether synthesis.

Caption: Overall synthetic workflow for (S)-tert-butyl 3-methoxypiperidine-1-carboxylate.

Stage 1: Asymmetric Synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

The stereoselective synthesis of the hydroxylated precursor is the cornerstone of this entire process. The choice between chemical resolution and enzymatic methods often depends on factors such as scale, cost, and available expertise.

Method A: Chemical Resolution of (±)-3-Hydroxypiperidine

This classical approach relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: D-pyroglutamic acid is an effective and relatively inexpensive chiral resolving agent for 3-hydroxypiperidine. Other options include tartaric acid derivatives or camphorsulfonic acid.[1] The selection of the resolving agent is crucial and often requires empirical screening to achieve efficient crystallization and high diastereomeric excess.

-

Solvent System: The choice of solvent for crystallization is critical. It must provide a significant solubility difference between the two diastereomeric salts. Ethanol is a commonly used solvent in this resolution.

Experimental Protocol: Resolution and N-Boc Protection

-

Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is hydrogenated to afford racemic 3-hydroxypiperidine. A typical procedure involves the use of a rhodium on carbon catalyst under hydrogen pressure.[1]

-

Diastereomeric Salt Formation: Racemic 3-hydroxypiperidine and a slight sub-stoichiometric amount of D-pyroglutamic acid (e.g., 0.55-0.6 equivalents) are refluxed in ethanol.[1]

-

Fractional Crystallization: The solution is cooled, allowing the less soluble (S)-3-hydroxypiperidine D-pyroglutamate salt to crystallize. The solid is collected by filtration.

-

Liberation of the Free Amine: The resolved salt is treated with a base (e.g., ammonia) to liberate the free (S)-3-hydroxypiperidine.

-

N-Boc Protection: The enantiomerically enriched (S)-3-hydroxypiperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM) or a dioxane/water mixture to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.[1]

Caption: Workflow for the chemical resolution and protection of 3-hydroxypiperidine.

Method B: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity.[2][3]

Causality Behind Experimental Choices:

-

Enzyme Selection: The choice of ketoreductase is paramount for achieving high conversion and enantiomeric excess. A screening of commercially available or in-house KRED libraries is often necessary to identify the optimal enzyme for the reduction of N-Boc-3-piperidone.

-

Cofactor Recycling: KREDs require a hydride source, typically from nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). As these cofactors are expensive, an in-situ recycling system is essential for process viability. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose to regenerate the active cofactor.[2]

-

Reaction Conditions: The pH, temperature, and solvent system must be optimized for the specific enzyme used to ensure optimal activity and stability.

Experimental Protocol: Enzymatic Reduction

-

Substrate Preparation: N-Boc-3-piperidone is prepared from 3-hydroxypiperidine via oxidation (e.g., with TEMPO/NaOCl) followed by N-Boc protection, or from commercially available sources.[4]

-

Enzymatic Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.0), N-Boc-3-piperidone is suspended. The ketoreductase, cofactor (NAD⁺ or NADP⁺), and the cofactor recycling system components (glucose and glucose dehydrogenase) are added.[5]

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (typically 25-35 °C) for a specified period (e.g., 6-24 hours).[5] The pH may need to be controlled throughout the reaction.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with high enantiomeric purity.[5]

| Parameter | Chemical Resolution | Enzymatic Reduction |

| Starting Material | Racemic 3-hydroxypiperidine | N-Boc-3-piperidone |

| Key Reagent | Chiral Resolving Agent | Ketoreductase, Cofactor |

| Stereoselectivity | Dependent on crystallization | Typically >99% e.e. |

| Yield | Theoretically max 50% per cycle | Can approach quantitative |

| Process Conditions | Often requires reflux and cooling cycles | Mild (ambient temp, aqueous media) |

| Scalability | Can be challenging | Generally scalable |

Table 1: Comparison of Chemical Resolution and Enzymatic Reduction Methods.

Stage 2: O-Methylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[6]

Causality Behind Experimental Choices:

-

Base Selection: A strong base is required to deprotonate the secondary alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice for this transformation as it is a non-nucleophilic strong base.[7]

-

Methylating Agent: Methyl iodide (MeI) is a highly reactive and effective methylating agent in Sₙ2 reactions.[8] Other methylating agents like dimethyl sulfate can also be used, but MeI is often preferred for its reactivity.

-

Solvent: An aprotic solvent is necessary to avoid protonation of the alkoxide intermediate. Tetrahydrofuran (THF) is a suitable solvent for this reaction as it is aprotic and can dissolve both the starting material and the intermediate alkoxide.[7]

Experimental Protocol: O-Methylation

-

Reaction Setup: To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil, ~1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for a period to allow for the formation of the alkoxide (e.g., 30 minutes).

-

Addition of Methylating Agent: Methyl iodide (~1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). This may take several hours to overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure (S)-tert-butyl 3-methoxypiperidine-1-carboxylate.

Caption: Williamson ether synthesis for the O-methylation of the piperidine precursor.

Characterization Data

While specific characterization data for the final product can vary slightly based on the purity and the instrumentation used, representative data for similar compounds can be found in the literature. For instance, the ¹H NMR spectrum of a related tert-butyl piperidine-1-carboxylate would typically show a characteristic singlet for the tert-butyl group around 1.4 ppm.[9] The successful methylation would be confirmed by the appearance of a new singlet corresponding to the methoxy group protons around 3.3-3.4 ppm and a downfield shift of the proton on the carbon bearing the ether functionality.

Conclusion

The synthesis of (S)-tert-butyl 3-methoxypiperidine-1-carboxylate is a multi-step process that hinges on the successful stereoselective formation of its hydroxyl precursor. Both chemical resolution and enzymatic reduction offer viable pathways to this key intermediate, with the choice being dictated by practical considerations. The final O-methylation step, a classic Williamson ether synthesis, is a reliable transformation that furnishes the desired product. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to confidently synthesize this valuable building block for applications in drug discovery and development.

References

- Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.

- Shen, W., Shen, Z., Hu, Z., et al. (2013). Synthesis of (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine. Chinese Journal of Pharmaceutical Industry, 44(5), 436-438.

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Supplementary Information. Radical Cascade Cyclization. Retrieved from [Link] (Please note: This is a general reference for spectroscopic data of similar structures).

-

Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. Williamson ether synthesis. Retrieved from [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

Pearson. Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

-

He, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Retrieved from [Link]

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]

-

ResearchGate. (2016). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

-

Chemsrc. (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

- Google Patents. (2016). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubChemLite. Tert-butyl (3r,5s)-3-amino-5-methoxypiperidine-1-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (S)-Tert-Butyl 3-(2-Methoxy-2-Oxoethyl)Piperidine-1-Carboxylate, 95% Purity, C13H23NO4, 1 gram. Retrieved from [Link]

Sources

- 1. tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate,2101218-75-9-Amadis Chemical [amadischem.com]

- 2. Solved The compound commonly known as methyl tert-butyl | Chegg.com [chegg.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate [cjph.com.cn]

- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of N-Boc-3-methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-methoxypiperidine, a key chiral building block in contemporary pharmaceutical synthesis, owes its significance to the versatile piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection facilitates selective chemical modifications, making it an invaluable intermediate in the development of novel therapeutics. A thorough understanding of its structural characteristics is paramount for its effective utilization, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR data of N-Boc-3-methoxypiperidine, delving into the principles behind the observed spectral features, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectrum.

Fundamental Principles of ¹H NMR Spectroscopy in the Context of N-Boc-3-methoxypiperidine

The ¹H NMR spectrum of N-Boc-3-methoxypiperidine is dictated by the interplay of several key factors, including the chemical environment of each proton, their spatial relationships, and the conformational dynamics of the piperidine ring.

Chemical Shift: The resonance frequency of a proton is influenced by the electron density in its vicinity. Electron-withdrawing groups, such as the oxygen of the methoxy group and the nitrogen of the piperidine ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield). The bulky N-Boc group also exerts a significant influence on the chemical shifts of the adjacent ring protons.

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the bonding electrons, leading to the splitting of their NMR signals. The magnitude of this splitting, known as the coupling constant (J), is dependent on the dihedral angle between the coupled protons. In the chair conformation of the piperidine ring, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

Conformational Dynamics: The N-Boc-piperidine ring predominantly exists in a chair conformation to minimize steric strain. The presence of the bulky Boc group and the methoxy substituent at the 3-position influences the conformational equilibrium. Due to the steric bulk of the Boc group, there is a significant barrier to ring inversion, which can lead to the observation of distinct signals for axial and equatorial protons at room temperature. The methoxy group at the 3-position can exist in either an axial or equatorial orientation, and the preferred conformation will impact the chemical shifts and coupling constants of the ring protons.

Predicted ¹H NMR Data for N-Boc-3-methoxypiperidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H3 (CH-OCH₃) | ~ 3.3 - 3.5 | m | 1H | |

| OCH₃ | ~ 3.35 | s | 3H | |

| H2eq, H6eq | ~ 3.6 - 3.8 | m | 2H | |

| H2ax, H6ax | ~ 2.9 - 3.1 | m | 2H | |

| H4eq, H5eq | ~ 1.8 - 2.0 | m | 2H | |

| H4ax, H5ax | ~ 1.4 - 1.6 | m | 2H | |

| Boc (-C(CH₃)₃) | ~ 1.45 | s | 9H |

In-depth Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-Boc-3-methoxypiperidine reveals a complex pattern of signals arising from the protons of the piperidine ring, the methoxy group, and the Boc protecting group.

-

Boc Group (-C(CH₃)₃): A sharp singlet integrating to nine protons is expected around 1.45 ppm . This characteristic signal is due to the nine equivalent methyl protons of the tert-butyl group, which are shielded and do not exhibit coupling to other protons.

-

Methoxy Group (OCH₃): A singlet integrating to three protons is predicted to appear at approximately 3.35 ppm . The protons of the methoxy group are deshielded by the adjacent oxygen atom.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to both geminal and vicinal coupling.

-

H3 (CH-OCH₃): The proton at the 3-position, directly attached to the carbon bearing the methoxy group, is expected to be a multiplet in the range of 3.3 - 3.5 ppm . Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.

-

H2 and H6 Protons (Methylene groups adjacent to Nitrogen): Due to the influence of the N-Boc group, the axial and equatorial protons at the 2 and 6 positions are expected to be non-equivalent. The equatorial protons (H2eq, H6eq) are generally more deshielded and are predicted to appear as a multiplet between 3.6 - 3.8 ppm . The axial protons (H2ax, H6ax) are expected to be more shielded, with a multiplet around 2.9 - 3.1 ppm .

-

H4 and H5 Protons (Methylene groups): The remaining methylene protons at the 4 and 5 positions will also show distinct signals for their axial and equatorial orientations. The equatorial protons (H4eq, H5eq) are predicted to be in the region of 1.8 - 2.0 ppm , while the more shielded axial protons (H4ax, H5ax) are expected around 1.4 - 1.6 ppm . The signals for these protons will likely be complex and overlapping multiplets.

-

The Influence of the N-Boc and 3-Methoxy Groups on Conformation and ¹H NMR Spectrum

The N-Boc group plays a crucial role in restricting the conformational flexibility of the piperidine ring. Its steric bulk raises the energy barrier for ring inversion, leading to a more rigid chair conformation at room temperature. This rigidity is a key reason for the observation of distinct and well-resolved signals for the axial and equatorial protons of the piperidine ring.

The 3-methoxy group can adopt either an axial or equatorial position. The preferred conformation is a result of a balance between steric and electronic effects. In the equatorial position, steric interactions with the rest of the ring are minimized. The conformation of the 3-methoxy group will have a direct impact on the coupling constants observed for the H3 proton with the adjacent H2 and H4 protons, providing valuable information about the stereochemistry of the molecule.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR data.[1]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of N-Boc-3-methoxypiperidine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a 5 mm NMR tube.[2]

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp lines and good resolution.

3. Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

Caption: Molecular structure of N-Boc-3-methoxypiperidine with key protons labeled.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of N-Boc-3-methoxypiperidine provides a wealth of information about its molecular structure and conformation. A detailed analysis of the chemical shifts, coupling constants, and multiplicities of the signals allows for the unambiguous assignment of all protons in the molecule. The insights gained from ¹H NMR spectroscopy are indispensable for quality control, reaction monitoring, and the rational design of synthetic routes involving this important pharmaceutical intermediate. This guide provides a solid foundation for researchers and scientists to confidently acquire, interpret, and utilize the ¹H NMR data of N-Boc-3-methoxypiperidine in their drug discovery and development endeavors.

References

-

Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva. PubMed Central. [Link]

-

Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 3-methoxypiperidine-1-carboxylate (CAS: 146337-23-7): Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth analysis of Tert-butyl 3-methoxypiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and functionalized derivatives such as this are critical for developing novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway via O-methylation of its hydroxyl precursor, and discusses its strategic application in drug discovery. Furthermore, it provides comprehensive protocols for its characterization using standard analytical techniques and establishes guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of Functionalized Piperidines

The piperidine ring is a cornerstone of pharmaceutical design, forming the core structure of countless approved drugs. Its conformational flexibility and ability to engage in key binding interactions with biological targets make it an ideal scaffold. The strategic introduction of functional groups onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.

This compound (Figure 1) is a valuable intermediate that offers two key strategic advantages for drug discovery. Firstly, the tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering the ring stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. Secondly, the 3-methoxy group serves as a critical modulator of physicochemical properties. Compared to its hydroxyl analog, the methoxy group eliminates a hydrogen bond donor site and increases lipophilicity, which can significantly impact a drug candidate's cell permeability and metabolic profile. Its use as an intermediate in pharmaceutical patents underscores its relevance in the field.[1]

Physicochemical and Structural Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis. The key identifiers and computed properties are summarized in Table 1.

Table 1: Key Properties of this compound

| Identifier | Value | Source |

| CAS Number | 146337-23-7 | [Sigma-Aldrich][2] |

| Molecular Formula | C₁₁H₂₁NO₃ | [Sigma-Aldrich][2] |

| Molecular Weight | 215.29 g/mol | [Sigma-Aldrich][2] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |

Synthesis and Mechanistic Insights

The most logical and field-proven approach to synthesizing this compound is a two-stage process starting from 3-hydroxypiperidine. This strategy involves:

-

N-Boc Protection: Protection of the secondary amine to prevent side reactions in the subsequent methylation step.

-

O-Methylation: Conversion of the hydroxyl group to a methyl ether via the Williamson ether synthesis.

This sequence ensures high yields and chemoselectivity, making it suitable for both lab-scale and industrial production.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate (Precursor)

-

Rationale: The protection of the piperidine nitrogen with a Boc group is a standard procedure in organic synthesis. It prevents the basic nitrogen from interfering with the subsequent base-mediated methylation step. The synthesis of this precursor is well-documented and serves as the foundation for the target molecule.[3]

-

Methodology:

-

Dissolve 3-hydroxypiperidine (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

-

Add a mild base such as sodium bicarbonate (NaHCO₃, 1.5 equiv.).

-

Cool the mixture in an ice bath to 0 °C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC until the starting material is consumed.

-

Perform an aqueous workup by extracting the product into a water-immiscible organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel to obtain pure tert-butyl 3-hydroxypiperidine-1-carboxylate.[3]

-

Stage 2: O-Methylation to Yield this compound

-

Rationale: The Williamson ether synthesis is a classic, reliable method for forming ethers.[4] It proceeds via an Sₙ2 mechanism. A strong base is required to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from the methylating agent. Anhydrous conditions are critical to prevent quenching the strong base and alkoxide intermediate.

-

Methodology:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.5 equiv.), dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude material by silica gel column chromatography to yield the final product, this compound.

-

Analytical and Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Product Validation

| Technique | Expected Features |

| ¹H NMR | ~1.45 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. ~3.35 ppm (s, 3H): Singlet for the three protons of the methoxy (-OCH₃) group. ~1.5-2.0 ppm & 2.8-3.8 ppm (m, 9H): A series of complex multiplets corresponding to the nine protons on the piperidine ring. The proton on C3 will be shifted downfield due to the adjacent oxygen. |

| ¹³C NMR | ~28.4 ppm: Carbon signal for the three methyl groups of the tert-butyl group. ~56.0 ppm: Signal for the methoxy carbon. ~79.5 ppm: Quaternary carbon of the tert-butyl group. ~154.8 ppm: Carbonyl carbon of the Boc group. ~20-75 ppm: A set of signals corresponding to the five carbons of the piperidine ring. |

| FT-IR (cm⁻¹) | ~2850-2980: C-H stretching (alkane). ~1680-1700: Strong C=O stretching from the Boc carbamate group. ~1100-1170: C-O stretching from the ether and carbamate moieties. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 216.16, [M+Na]⁺ at m/z = 238.14. |

Applications in Drug Discovery and Organic Synthesis

This compound is a quintessential building block for constructing more complex molecular architectures, particularly active pharmaceutical ingredients (APIs). Its utility stems from its predictable reactivity.

Role as a Versatile Scaffold

The primary application is in multi-step syntheses where the piperidine core is elaborated. The Boc-protected nitrogen allows for chemistry to be performed on other parts of a molecule without interference. Upon completion of other synthetic steps, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The resulting free secondary amine is a potent nucleophile, ready for a variety of subsequent reactions:

-

Reductive amination

-

Amide bond formation

-

N-arylation or N-alkylation reactions

The 3-methoxy group provides a fixed structural and electronic feature, influencing the overall conformation and properties of the final molecule. This is in contrast to the 3-hydroxy analog, which offers a reactive handle for further functionalization but can also lead to unwanted side reactions or metabolic liabilities. The choice between a 3-hydroxy and a 3-methoxy piperidine is a critical design decision in medicinal chemistry to optimize drug-like properties. For example, the precursor (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a potent tyrosine kinase inhibitor.[6][7][8] The 3-methoxy analog serves a similar role in scaffold-based drug discovery programs.

Logical Flow in a Drug Discovery Program

Caption: Role of the title compound as a precursor in API synthesis.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, a robust safety protocol can be established based on the hazards associated with its close structural analogs, such as tert-butyl 3-hydroxypiperidine-1-carboxylate.[9][10] The primary hazards are expected to be skin and eye irritation.[9][10]

Mandatory Safety Protocol

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: Wear a standard laboratory coat. Ensure an eyewash station and safety shower are readily accessible.[11]

-

-

Handling and Ventilation:

-

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.

-

-

Spill Response:

-

Absorb small spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[12]

-

For large spills, evacuate the area and ensure adequate ventilation before cleanup.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin Contact: Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the combination of a stable N-Boc protecting group and a property-modulating 3-methoxy substituent. Its logical synthesis from readily available precursors via well-established chemical transformations makes it an accessible and reliable building block. For research teams engaged in the synthesis of novel therapeutics, this compound offers a strategic entry point for creating diverse libraries of piperidine-containing molecules, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. Adherence to the rigorous analytical and safety protocols outlined in this guide will ensure its effective and safe implementation in any drug discovery program.

References

-

ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Chinese Journal of Pharmaceuticals. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylene Blue. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Tert-Butyl (S)-3-Hydroxypiperidine-1-Carboxylate. Retrieved from [Link]

-

Moleqube. (n.d.). Cas no 1160247-05-1 (tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate - 楚肽生物科技 [apeptides.com]

- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Tert-butyl 4-[3-(methoxycarbonyl)phenoxy]piperidine-1-carboxylate [synhet.com]

- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 7. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate [cjph.com.cn]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]

- 11. CAS#:1171125-92-0 | (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

- 12. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

A Researcher's Guide to Sourcing Tert-butyl 3-methoxypiperidine-1-carboxylate for Drug Discovery

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality assessment, and procurement of Tert-butyl 3-methoxypiperidine-1-carboxylate. As a key building block in modern medicinal chemistry, the quality and reliability of this reagent are paramount to the success of synthetic campaigns and the integrity of biological data. This document moves beyond a simple supplier list to offer a framework for making informed purchasing decisions.

Chemical Profile and Significance

This compound is a valuable heterocyclic building block. The piperidine core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The methoxy group at the 3-position provides a specific vector for molecular interactions, while the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, readily cleaved under acidic conditions. This combination makes it an ideal starting material for constructing more complex molecules and exploring structure-activity relationships (SAR).

Key Specifications:

-

Chemical Name: this compound

-

CAS Number: 146337-23-7

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

-

Structure: (Note: Image is a representation)

The Commercial Supplier Landscape

The supply chain for specialized chemical reagents like this one is multi-tiered, ranging from large global distributors to smaller, specialized synthesis labs. Understanding a supplier's position in this chain is crucial for managing risk related to quality, lead time, and batch consistency.

Tier 1: Global Distributors

These are large, well-known companies that offer a vast catalog of chemicals. They provide excellent logistics, customer support, and readily accessible safety documentation.

-

Sigma-Aldrich (Merck): A primary source for many researchers, Sigma-Aldrich lists the compound under their "AldrichCPR" (Chemicals for Pharmaceutical Research) brand. However, a critical disclaimer on their product page states they do not collect analytical data for this specific product, and the buyer assumes all responsibility for confirming identity and purity. This places the burden of quality control entirely on the end-user.

Tier 2: Niche and Manufacturing-Focused Suppliers

These companies often specialize in particular classes of compounds, such as heterocyclic building blocks, and may perform the synthesis in-house or through closely managed contract manufacturing organizations (CMOs).

-

BLDpharm: Lists various substituted piperidine carboxylates and provides access to analytical documentation like NMR and HPLC upon request for their products.[1][2]

-

Pipzine Chemicals: Positions itself as a manufacturer of piperidine derivatives, offering competitive pricing and technical expertise, particularly for bulk orders.[3]

-

Echemi: An online marketplace that connects buyers with traders and manufacturers, primarily in China. It lists suppliers like Chongqing Chemdad for related compounds.[4]

Comparative Analysis of Supplier Tiers

| Feature | Tier 1: Global Distributors (e.g., Sigma-Aldrich) | Tier 2: Niche/Manufacturing Suppliers (e.g., BLDpharm, Pipzine) |

| Catalog Size | Extremely large and diverse. | Focused on specific chemical classes (e.g., heterocycles). |

| Logistics | Fast, reliable shipping from regional warehouses. | Lead times can be longer, potentially shipping from overseas. |

| Quality Data | May be limited; sometimes sold "as-is" without analytical data. | Often provide batch-specific CoA, NMR, HPLC data upon request. |

| Technical Support | General support available; may lack deep expertise on niche products. | Direct access to chemists and technical experts is often possible. |

| Scalability | Excellent for research quantities (mg to g). | Often better positioned for scale-up and bulk quantities (kg). |

| Cost | Generally higher price per gram for research quantities. | More competitive pricing, especially for larger quantities. |

Quality Assessment: A Self-Validating System

Given the variability in supplier data, particularly the "buyer beware" approach from some major distributors, establishing an in-house quality control (QC) workflow is not just recommended—it is essential for scientific integrity.

The Central Role of the Certificate of Analysis (CoA)

A CoA is the primary document attesting to a product's quality. Always request a batch-specific CoA before purchase. Key data points to scrutinize include:

-

Identity Confirmation (¹H NMR & MS):

-

Proton NMR (¹H NMR): The spectrum should be consistent with the expected structure. Pay close attention to the integration of key peaks, such as the tert-butyl protons (~1.4 ppm, 9H) and the methoxy protons (~3.3 ppm, 3H). The absence of significant unassigned peaks is critical.

-

Mass Spectrometry (MS): The observed mass should match the calculated molecular weight (e.g., M+H⁺ at 216.16).

-

-

Purity Assessment (HPLC/GC):

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity. The CoA should state the purity level (e.g., >97%) and the detection method (e.g., UV at 210 nm). The chromatogram should show a single major peak.

-

Gas Chromatography (GC): An alternative for volatile compounds, GC can also provide a purity assessment and detect residual solvents.

-

Experimental Protocol: In-House QC Verification

Upon receiving a new batch, a simplified internal verification is crucial.

Objective: To confirm the identity and approximate purity of this compound.

Methodology:

-

Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

-

Data Analysis:

-

Confirm the presence of the characteristic Boc group singlet around 1.4 ppm.

-

Confirm the methoxy group singlet around 3.3 ppm.

-

Verify the complex multiplets corresponding to the piperidine ring protons.

-

Integrate the peaks to ensure the proton ratios are correct (e.g., 9:3 for Boc:OMe).

-

Check for impurities, such as residual solvents (e.g., ethyl acetate, hexanes) or starting materials.

-

Supplier Selection Workflow

The process of selecting a supplier should be systematic. The following workflow provides a logical path from initial identification to final procurement.

Caption: A logical workflow for vetting and selecting a chemical supplier.

Overview of Synthetic Routes and Potential Impurities

Understanding the synthesis of the target compound provides insight into potential impurities. While specific proprietary methods vary, a common approach involves the Boc-protection of 3-methoxypiperidine.

Caption: A generalized pathway for the synthesis of the target compound.

Potential Impurities to Consider:

-

Unreacted Starting Material: Residual 3-methoxypiperidine.

-

Byproducts: Impurities arising from the base or solvent.

-

Over-alkylation/Side-reactions: Depending on the synthesis of the starting material itself.

Safe Handling and Storage

Proper handling ensures both user safety and compound integrity.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong acids.[5][6] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

-

Stability: Boc-protected amines are generally stable but can be sensitive to strong acids, which will cleave the protecting group. Ensure storage away from acidic compounds.

Conclusion

Sourcing high-quality this compound requires a proactive and critical approach. While large distributors offer convenience, the burden of quality verification often falls to the researcher. Niche suppliers may provide better data and support, but require careful vetting. By implementing a systematic evaluation workflow, demanding batch-specific analytical data, and performing in-house QC, scientists can mitigate risks, ensure the reliability of their starting materials, and build a foundation for reproducible, high-impact research.

References

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

-

Pi Chemicals. Material Safety Data Sheet. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

HDH Chemicals. tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate, min 97%, 100 mg. Available at: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

PubChem. Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Available at: [Link]

-

PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. Available at: [Link]

-

AmericanBio. PIPERIDINE Safety Data Sheet. Available at: [Link]

-

PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Available at: [Link]

Sources

- 1. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. N/A|trans-4-Hydroxy-3-methoxy-piperidine-1-carboxylic acid tert-butyl ester|BLD Pharm [bldpharm.com]

- 3. Tert-Butyl (S)-3-Hydroxypiperidine-1-Carboxylate: Properties, Synthesis, Applications & Safety Data | Reliable Chinese Supplier [pipzine-chem.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pipharm.com [pipharm.com]

An In-Depth Technical Guide to the Safe Handling and Application of N-Boc Protected Piperidines

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile anchor for introducing diverse pharmacophoric elements. However, the inherent reactivity of the secondary amine within the piperidine ring presents a significant challenge in multi-step syntheses, often leading to undesired side reactions.[3]

To navigate this, chemists employ protecting group strategies, and the tert-butoxycarbonyl (Boc) group is a cornerstone of this approach.[4][5] N-Boc protected piperidines mask the nucleophilicity of the nitrogen, allowing for selective transformations at other positions on the molecule.[3] The Boc group is valued for its stability in basic and nucleophilic conditions while being readily removable under acidic protocols, making it an ideal orthogonal protecting group in complex synthetic routes.[4][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety protocols, handling procedures, and key synthetic considerations for working with N-Boc protected piperidines, ensuring both laboratory safety and experimental success.

Section 1: Hazard Identification and Risk Assessment

While the Boc group tempers the reactivity of the piperidine nitrogen, N-Boc protected piperidines are not benign. They are chemical reagents that demand careful handling. The specific hazards can vary depending on the other substituents on the piperidine ring, but a common hazard profile has been established through aggregated safety data sheets.

Most N-Boc protected piperidine derivatives are classified as irritants.[7] The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, and eye contact. Ingestion is less common but remains a potential route of exposure.

Table 1: Common GHS Hazard Classifications for N-Boc Protected Piperidines

| Hazard Statement | Code | Description | Common Citations |

| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with the skin. | [8][9][10][11][12][13] |

| Causes serious eye irritation/damage | H319/H318 | Direct contact with the eyes can result in significant irritation, pain, and potential damage. | [8][9][10][11][12][13] |

| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. | [8][9][10][11][12][13] |

| Toxic if swallowed | H301 | Certain derivatives can be toxic if ingested. | [12][14] |

| Toxic to aquatic life with long lasting effects | H411 | Release into the environment can cause long-term harm to aquatic ecosystems. | [8] |

A thorough risk assessment must be conducted before any new procedure involving these compounds is initiated. This involves consulting the specific Safety Data Sheet (SDS) for the exact reagent being used and understanding the potential risks associated with the planned experimental conditions.

Section 2: Core Safety and Handling Protocols

Adherence to a multi-layered safety approach is critical for minimizing exposure and ensuring safe laboratory operations. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices.

Engineering Controls

The primary engineering control for handling N-Boc protected piperidines, especially when they are fine powders or when volatile substances are used in reactions, is a properly functioning chemical fume hood .[15][16] The fume hood contains dust and vapors, preventing them from entering the laboratory atmosphere and being inhaled by personnel.

Personal Protective Equipment (PPE)

The last line of defense is PPE. The minimum required PPE when handling these compounds includes:

-

Eye Protection : Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact.[8][17][18]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[10] Gloves should be removed using the proper technique to avoid skin contact, and hands should be washed thoroughly after removal.[10]

-

Protective Clothing : A lab coat must be worn to protect skin and clothing.[8][9] For larger-scale operations, additional protective clothing may be necessary.

General Handling and Hygiene Workflow

Good laboratory hygiene is fundamental. Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled.[8] Always wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.

Caption: General workflow for safely handling N-Boc piperidines.

Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Conditions : Store containers in a cool, dry, and well-ventilated area.[13][15]

-

Containers : Keep containers tightly closed to prevent moisture ingress and contamination.[8][9]

-

Incompatibilities : Segregate N-Boc protected piperidines from incompatible materials, primarily strong oxidizing agents and strong acids .[18][19] Contact with strong acids can prematurely cleave the Boc group, while contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.

Section 3: Emergency Procedures

Spill Response

Accidental releases must be managed promptly and safely. The response protocol depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

For a minor solid spill, carefully sweep up the material to avoid generating dust and place it into a sealed container for disposal. For a minor liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and transfer it to a sealed container.

For a major spill, evacuate the area immediately and alert laboratory personnel and the institutional Environmental Health & Safety (EH&S) office.[9]

First Aid Measures

In the event of an exposure, immediate action is critical.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

-

Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[7][10]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]

Section 4: Safety in Synthetic Transformations

The utility of N-Boc protected piperidines lies in their application in synthesis. Understanding the safety implications of the most common transformations—deprotection, N-alkylation, and amide coupling—is paramount.

N-Boc Deprotection

The removal of the Boc group is arguably the most frequent reaction these compounds undergo. The causality behind this reaction is the lability of the tert-butyl carbamate to acid, which proceeds via cleavage to form a stable tert-butyl cation and carbamic acid, the latter of which decarboxylates to liberate the free amine.[20]

Hazards & Mitigation:

-

Corrosive Reagents : Standard protocols often use strong, corrosive acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in solvents like dichloromethane (DCM) or dioxane.[4][21] These reagents must be handled in a fume hood with appropriate PPE.

-

Electrophilic Byproducts : The reaction generates a highly reactive tert-butyl cation. This electrophile can cause unwanted side reactions by alkylating other nucleophilic sites on the substrate or solvent.[20] To prevent this, a scavenger such as triethylsilane (TES) or thioanisole is often added to the reaction mixture to trap the cation.

Caption: Experimental workflow for a standard N-Boc deprotection.

Experimental Protocol: TFA-Mediated N-Boc Deprotection

-

In a chemical fume hood, dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a scavenger, such as triethylsilane (1.1 eq), to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.

-

Remove the solvent and excess TFA under reduced pressure. The resulting product is typically the piperidinium trifluoroacetate salt, which can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.[4][21]

Post-Deprotection N-Alkylation

Once deprotected, the now-free secondary amine is a potent nucleophile, ready for functionalization via N-alkylation. This typically involves a nucleophilic substitution reaction with an alkyl halide.[22]

Hazards & Mitigation:

-

Alkylating Agents : Many alkyl halides are toxic, volatile, and/or lachrymatory. They must be handled with extreme care in a fume hood.

-

Over-Alkylation : The secondary amine can be alkylated once to form a tertiary amine. However, this tertiary amine can be further alkylated to form a quaternary ammonium salt. To prevent this, the alkylating agent should be added slowly to a solution where the piperidine is in excess, or a stoichiometric amount should be used.

-

Base Selection : The reaction generates one equivalent of acid (e.g., HBr or HI). A base is required to neutralize this and drive the reaction to completion. A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is ideal as it will not compete with the piperidine as a nucleophile.

Experimental Protocol: N-Alkylation with an Alkyl Halide

-

Dissolve the deprotected piperidine (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

-

Slowly add the alkyl halide (1.0-1.1 eq) to the stirred mixture at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction at room temperature or with gentle heating until completion is confirmed by TLC or LC-MS.

-

Filter off the inorganic salts and concentrate the filtrate. The crude product is then purified, typically by silica gel chromatography.

Amide Coupling

Reacting the deprotected piperidine with a carboxylic acid to form an amide bond is a cornerstone of library synthesis in drug discovery.[23][24] This reaction requires a coupling agent to activate the carboxylic acid.

CRITICAL HAZARD: Sensitization from Coupling Agents This is one of the most significant and often overlooked hazards in this area of synthesis. Many common uronium-based coupling agents, such as HATU, HBTU, and HCTU , are potent sensitizers .[25][26]

-

Causality : These molecules are highly reactive and can modify proteins in the body, triggering an immune response.

-

Risk : Initial exposures may cause no symptoms, but with repeated handling (even at low levels), an individual can become sensitized. Subsequent exposure, even to trace amounts, can trigger severe allergic reactions, including contact dermatitis, respiratory distress, and life-threatening anaphylaxis.[25][26]

-

Mitigation : It is imperative to treat these reagents with extreme caution. Always handle them in a fume hood, weigh them carefully to avoid generating dust, and use double gloves. Any researcher with a known chemical sensitivity should avoid handling these reagents entirely.

Experimental Protocol: HATU-Mediated Amide Coupling

-

Warning : HATU is a strong sensitizer. Handle with extreme caution in a fume hood, wearing all appropriate PPE.

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the deprotected piperidine (1.1 eq).[23]

-

Add HATU (1.1-1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the reaction mixture.[23]

-

Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and unreacted reagents.[23]

-

Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Section 5: Waste Management and Disposal

All waste generated from the handling and use of N-Boc protected piperidines, including contaminated PPE, reaction mixtures, and solvents, must be treated as hazardous chemical waste.

-

Segregation : Keep organic and aqueous waste streams separate. Halogenated and non-halogenated solvent wastes should also be segregated according to institutional guidelines.

-

Labeling : All waste containers must be clearly and accurately labeled with their contents.

-

Disposal : Never dispose of chemical waste down the drain.[8] All waste must be disposed of through the institution's official EH&S program, following all local, state, and federal regulations.[7][8] Acidic and basic aqueous layers from workups should be neutralized before being collected for disposal.

Conclusion

N-Boc protected piperidines are invaluable tools in modern organic synthesis and drug discovery. Their effective use, however, is predicated on a deep respect for their potential hazards and a disciplined approach to safety. By integrating robust engineering controls, consistent use of personal protective equipment, and a thorough understanding of the specific risks associated with their synthetic transformations—particularly the insidious sensitization hazard of amide coupling agents—researchers can harness the full potential of these building blocks while maintaining a safe and secure laboratory environment.

References

-

Capot Chemical. (2010, September 29). MSDS of N-Boc-3-Hydroxy piperidine. Retrieved from [Link]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-(Aminoethyl)-1-N-Boc-piperidine. Retrieved from [Link]

-

PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. National Institutes of Health. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note - N-Boc Deprotection. Scribd. Retrieved from [Link]

-

El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]

-

Appiah-padi, W. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Retrieved from [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from [Link]

-

Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

-

Carl ROTH. (2023, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

American Peptide Society. (2020). Coupling Agent Hazards. Retrieved from [Link]

-

McFadden, K., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Retrieved from [Link]

-

McFadden, K., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Kocienski, P. J. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]

-

Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

Sources

- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pipharm.com [pipharm.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. capotchem.com [capotchem.com]

- 11. echemi.com [echemi.com]

- 12. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.se [fishersci.se]

- 18. peptide.com [peptide.com]

- 19. fishersci.com [fishersci.com]

- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 21. scribd.com [scribd.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. hepatochem.com [hepatochem.com]

- 25. americanpeptidesociety.org [americanpeptidesociety.org]

- 26. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Solubility of Tert-butyl 3-methoxypiperidine-1-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-methoxypiperidine-1-carboxylate, a key building block in modern drug discovery. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, presents a framework for empirical solubility determination, and offers detailed experimental protocols.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound frequently utilized in the synthesis of complex molecular architectures for pharmaceutical applications. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development.[1] A thorough understanding of its solubility profile is therefore not merely academic but a fundamental necessity for efficient and scalable chemical synthesis.

The molecular structure of this compound, featuring a bulky, nonpolar tert-butyl protecting group and a polar methoxy ether and carbamate functionality, suggests a nuanced solubility behavior that will be explored herein. The interplay between these structural motifs dictates its interaction with solvents of varying polarities.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[1] This principle is governed by the polarity of both the solute and the solvent molecules and their ability to engage in intermolecular interactions.

Molecular Structure Analysis:

-

Piperidine Ring: A saturated heterocycle that contributes to the overall nonpolar character.

-

Tert-butyl Carbamate (Boc Group): The bulky tert-butyl group is strongly lipophilic, enhancing solubility in nonpolar solvents. The carbamate group itself introduces some polarity.

-

Methoxy Group (-OCH₃): An ether linkage that introduces a polar region and the potential for hydrogen bond acceptance.

Based on this structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity that can effectively solvate both the nonpolar and polar regions of the molecule.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a template for how such data should be presented once determined experimentally. The qualitative solubility predictions are based on the structural analysis discussed previously.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Qualitative Solubility |

| Hexane | 1.88 | Low |

| Toluene | 2.38 | Moderate to High |

| Diethyl Ether | 4.34 | High |

| Dichloromethane (DCM) | 9.08 | High |

| Ethyl Acetate (EtOAc) | 6.02 | High |

| Acetone | 20.7 | High |

| Isopropanol (IPA) | 18.3 | Moderate |

| Ethanol | 24.5 | Moderate |

| Methanol | 32.7 | Moderate to Low |

| Water | 80.1 | Very Low |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the gravimetric determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm PTFE)

-

Syringes

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen blow-down system)

-

Drying oven

4.2. Step-by-Step Experimental Workflow:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solute.

-